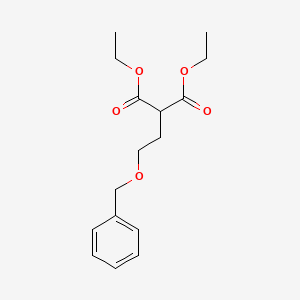

Diethyl 2-(2-(benzyloxy)ethyl)malonate

Description

Historical and Contemporary Significance of Malonate Esters in Organic Synthesis

The significance of malonate esters is rooted in the malonic ester synthesis, a classic reaction in organic chemistry used to prepare carboxylic acids. askfilo.com This synthesis takes advantage of the acidity of the α-hydrogen atoms of the methylene (B1212753) group (-CH2-) situated between the two carbonyl groups of the ester. chemicalbook.com This "active methylene" group can be easily deprotonated by a base to form a stable carbanion, which then acts as a potent nucleophile. askfilo.com

Historically, this reactivity has been exploited to form a wide array of substituted acetic acids through alkylation followed by hydrolysis and decarboxylation. In contemporary organic synthesis, the applications have expanded significantly. Malonate esters are now crucial intermediates in the production of a diverse range of compounds, including barbiturates, vitamins B1 and B6, non-steroidal anti-inflammatory agents, agrochemicals, and even perfumes and flavorings. wikipedia.orgnih.gov Their continued relevance underscores their versatility and reliability in constructing complex molecular frameworks from simple precursors.

Overview of Functionalized Malonates as Versatile Synthetic Intermediates

The true synthetic power of malonate chemistry is realized in the use of functionalized malonates. By introducing various substituents onto the active methylene group, chemists can create a vast library of unique building blocks. These functionalized malonates are not merely extensions of the classic synthesis but are sophisticated intermediates in their own right.

The reactivity of the active methylene group allows for a variety of transformations beyond simple alkylation, including acylation, and Michael additions. chemicalbook.com This enables the introduction of diverse functional groups and the construction of more complex carbon skeletons. askfilo.com For instance, malonates can be used in cyclocondensation reactions with dinucleophiles to form a variety of heterocyclic compounds, which are prevalent in many biologically active molecules. nih.gov The ability to introduce specific functionalities into the malonate structure before it is incorporated into a larger molecule makes these compounds invaluable for multi-step syntheses.

Specific Research Context and Importance of Diethyl 2-(2-(benzyloxy)ethyl)malonate in Complex Molecule Synthesis

This compound is a prime example of a functionalized malonate designed for specific synthetic purposes. Its structure incorporates a benzyloxyethyl group, which introduces both a flexible carbon chain and a benzyl (B1604629) protecting group. This compound serves as a valuable intermediate, particularly in the synthesis of pharmaceuticals and other bioactive molecules. ontosight.ai

The synthesis of this compound typically involves the alkylation of diethyl malonate with a suitable 2-(benzyloxy)ethyl halide. The resulting molecule can then undergo further transformations at the remaining active methylene proton or modifications to the ester groups. The benzyloxy group is a common protecting group for alcohols, which can be removed under specific conditions later in a synthetic sequence to reveal a hydroxyl group. This strategy is crucial in the total synthesis of natural products and the development of new pharmaceutical agents.

The importance of such functionalized malonates is highlighted by recent research in medicinal chemistry. For example, a complex derivative, Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, has been synthesized and investigated as a potential drug candidate for COVID-19. nih.gov While not the identical compound, the synthesis of such intricate molecules often relies on versatile building blocks like this compound to introduce specific structural motifs required for biological activity. This demonstrates the critical role that specialized malonate esters play in the discovery of novel therapeutics.

Chemical Compound Data

Below are tables detailing the properties of the primary compound discussed and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 41478-45-9 |

| Molecular Formula | C16H22O5 |

| Molecular Weight | 294.35 g/mol |

| Physical State | Liquid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2-phenylmethoxyethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-3-20-15(17)14(16(18)21-4-2)10-11-19-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBDKROYDQHPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCOCC1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502213 | |

| Record name | Diethyl [2-(benzyloxy)ethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41478-45-9 | |

| Record name | Diethyl [2-(benzyloxy)ethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 2 Benzyloxy Ethyl Malonate and Analogues

Malonic Ester Alkylation Strategies

The malonic ester synthesis is a cornerstone method for the preparation of mono- and disubstituted acetic acids, and its principles are directly applicable to the synthesis of Diethyl 2-(2-(benzyloxy)ethyl)malonate. uobabylon.edu.iq This versatile reaction involves the alkylation of a malonic ester, such as diethyl malonate, at the carbon atom positioned between the two carbonyl groups. wikipedia.org

Exploration of Monosubstitution and Disubstitution Approaches

The structure of diethyl malonate features two acidic α-hydrogens (pKa ≈ 13), a consequence of the stabilizing effect of the two adjacent carbonyl groups. libretexts.org This acidity allows for sequential deprotonation and alkylation steps. The initial alkylation yields a monosubstituted malonic ester. Crucially, the product of this first alkylation still possesses one acidic α-hydrogen, which can be removed by a base to allow for a second alkylation, leading to a dialkylated malonic ester. libretexts.orgpressbooks.pub

Mechanistic Aspects of Enolate Formation and Alkylation (e.g., SN2 reactions)

The malonic ester synthesis proceeds through a well-understood, multi-step mechanism. masterorganicchemistry.com

Enolate Formation : The synthesis begins with the deprotonation of diethyl malonate at the α-carbon. openochem.org A suitable base, commonly sodium ethoxide (NaOEt) in ethanol, is used to abstract one of the acidic protons. libretexts.orglibretexts.org This step generates a resonance-stabilized enolate ion, which acts as the key nucleophilic species in the subsequent step. jove.comfiveable.me The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, which accounts for its stability and nucleophilicity. jove.com

Alkylation : The generated enolate ion then acts as a potent nucleophile, attacking an electrophilic alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. openochem.orgfiveable.me This reaction involves a backside attack on the electrophilic carbon of the alkyl halide, resulting in the displacement of the halide leaving group and the formation of a new carbon-carbon bond. pressbooks.pubjove.comjove.com This alkylation step is subject to the typical constraints of SN2 reactions; it works best with primary or methyl halides. pressbooks.pub Secondary halides tend to react more slowly, while tertiary halides are unsuitable as they primarily lead to elimination products. pressbooks.pub

Introduction of the 2-(benzyloxy)ethyl Moiety via Halide Reagents

To synthesize the target compound, this compound, the enolate of diethyl malonate is reacted with a halide reagent containing the 2-(benzyloxy)ethyl group. The most common reagent for this purpose is 1-bromo-2-(benzyloxy)ethane or the corresponding chloride. The reaction follows the SN2 mechanism described above, where the malonate enolate displaces the bromide or chloride, forming the desired C-C bond and yielding the final product.

Reaction Scheme:

(Where NaOEt is Sodium Ethoxide and OBn is the benzyloxy group)

Transition Metal-Catalyzed Coupling Reactions for Malonate Functionalization

Beyond traditional alkylation, transition metal-catalyzed reactions have emerged as powerful tools for the functionalization of malonic esters, enabling the formation of carbon-carbon bonds that are otherwise difficult to achieve.

Palladium-Catalyzed Arylation and Related C-C Bond Formations with Substituted Arenes

Palladium-catalyzed cross-coupling reactions provide an effective method for the arylation of diethyl malonate. nih.govacs.org This process allows for the direct formation of a bond between the α-carbon of the malonate and an aromatic ring, a transformation not possible through standard SN2 alkylation with aryl halides. pressbooks.pub The reaction typically involves coupling the enolate of diethyl malonate with aryl bromides or chlorides. nih.govacs.orgacs.org

The success of these reactions often hinges on the choice of the palladium catalyst system, which includes the palladium source and, critically, the supporting ligand. Sterically hindered and electron-rich phosphine (B1218219) ligands have proven particularly effective. For instance, ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are used to promote the coupling of various aryl halides with malonate derivatives. nih.govacs.org The choice of base is also crucial, with reagents like sodium hydride (NaH), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) being commonly employed. acs.orgrsc.org Research has shown that these palladium-catalyzed methods are generally applicable to a wide range of electron-rich, electron-poor, and sterically hindered aryl halides. nih.govacs.org

| Aryl Halide Example | Malonate Derivative | Ligand | Base | Outcome |

| Bromobenzene | Diethyl malonate | P(t-Bu)₃ | NaH | High yield of arylated product. acs.org |

| 4-Chlorotoluene | Diethyl malonate | P(t-Bu)₃ | K₃PO₄ | Smooth reaction, though hydrodehalogenation can be a side product. acs.org |

| Bromobenzene | Di-tert-butyl malonate | P(t-Bu)₃ | NaO-t-Bu | Effective coupling. acs.org |

| 2-Bromotoluene | Diethyl malonate | (1-Ad)P(t-Bu)₂ | Cs₂CO₃ | Successful coupling with a sterically hindered aryl bromide. nih.govacs.org |

Chemo- and Regioselectivity Considerations in Malonate Derivatization

Controlling selectivity is paramount in the synthesis of complex molecules derived from malonic esters.

Chemoselectivity : This refers to the preferential reaction of one functional group over another. In malonic ester synthesis, the high acidity of the α-protons (pKa ≈ 13) allows for their selective removal with a moderately strong base like sodium ethoxide, without affecting other less acidic protons elsewhere in the molecule. libretexts.orglibretexts.org This ensures that derivatization occurs at the intended site.

Regioselectivity : This relates to the specific location of bond formation. In the alkylation of diethyl malonate, the reaction is highly regioselective, with the new C-C bond forming exclusively at the α-carbon, as this is the site of enolate formation. masterorganicchemistry.com More advanced strategies using transition metal catalysis can also achieve high levels of regioselectivity. For example, in the functionalization of complex aromatic systems, the choice of catalyst, such as rhodium(II) or ruthenium(II), can direct the insertion of a malonate group to a specific C-H bond on the aromatic scaffold, allowing for precise, late-stage modifications. nih.gov This catalyst-controlled regioselectivity is crucial for tuning the properties of complex molecules. nih.gov

Development of Green Chemistry Approaches in Malonate Synthesis

The traditional synthesis of diethyl malonate often involves the use of hazardous reagents like sodium cyanide, leading to the formation of toxic byproducts and significant environmental pollution. globethesis.comglobethesis.com This has prompted a shift towards greener synthetic alternatives that are more environmentally benign and efficient.

One of the key areas of development has been the replacement of hazardous reagents. The catalyzed carbonylation method is a promising green alternative to the traditional sodium cyanide route. globethesis.com This method avoids the use of highly toxic cyanides, thereby reducing the environmental footprint of the synthesis. globethesis.com The carbonylation of ethyl chloroacetate (B1199739), for instance, can be carried out using various catalysts to produce diethyl malonate with fewer environmentally damaging byproducts. researchgate.net

Another significant advancement in the green synthesis of malonates is the use of environmentally friendly catalysts. Research has focused on identifying catalysts that are not only highly active but also pose minimal harm to the environment. globethesis.com For example, the use of 12-tungstophosphoric acid as a solid acid catalyst in the esterification step of diethyl malonate synthesis has been explored. google.com This catalyst is recyclable and reduces the production of acidic wastewater, a major drawback of using conventional catalysts like sulfuric acid. google.com

Enzymatic catalysis represents another frontier in the green synthesis of malonates. The use of enzymes, such as lipases, can enable the synthesis of polyesters from dimethyl malonate under solvent-less conditions. This biocatalytic approach avoids the use of harsh chemical reagents and organic solvents, making it a highly sustainable method.

Furthermore, the optimization of reaction conditions to minimize energy consumption and waste generation is a core principle of green chemistry applied to malonate synthesis. This includes the development of one-pot or in situ synthesis processes that simplify the production of diethyl malonate and reduce the need for intermediate purification steps. researchgate.net The use of ultrasound in combination with deep eutectic solvents (DES) has also been investigated as a green route for the synthesis of related compounds, offering advantages in terms of reaction time and energy consumption. researchgate.net

The table below summarizes some of the green chemistry approaches developed for the synthesis of diethyl malonate.

| Green Chemistry Approach | Key Features | Advantages |

| Catalytic Carbonylation | Replaces the use of sodium cyanide with carbon monoxide. globethesis.com | Avoids highly toxic reagents, reduces environmental pollution. globethesis.comglobethesis.com |

| Solid Acid Catalysis | Utilizes recyclable catalysts like 12-tungstophosphoric acid. google.com | Minimizes acidic wastewater, allows for catalyst reuse. google.com |

| Enzymatic Synthesis | Employs enzymes like lipases as biocatalysts. | Enables solvent-less reactions, uses mild conditions. |

| In Situ Synthesis | Combines multiple reaction steps in a single reactor. researchgate.net | Simplifies the process, reduces waste from purification. researchgate.net |

| Ultrasound-Assisted Synthesis | Uses ultrasonic irradiation to accelerate the reaction. researchgate.net | Reduces reaction time and energy consumption. researchgate.net |

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The choice of a synthetic route for diethyl malonate and its analogues is often a trade-off between efficiency, selectivity, cost, and environmental impact. A comparative analysis of different methods is therefore crucial for process optimization.

In contrast, catalytic carbonylation methods can offer higher yields and improved selectivity under optimized conditions. For example, the carbonylation of ethyl chloroacetate can achieve a yield of about 95% under specific temperature and pressure conditions. researchgate.net The selectivity of this reaction can be as high as 98% with the appropriate choice of catalyst and reaction conditions, minimizing the formation of unwanted byproducts. google.com

Fischer esterification of malonic acid is another common method for preparing diethyl malonate. sciencemadness.org The yield of this equilibrium-limited reaction is typically around 67%, but can be improved by using an excess of one reactant or by removing one of the products as it is formed. sciencemadness.org For instance, a modified procedure involving the continuous removal of the water/alcohol azeotrope has been reported to achieve a yield of 96.11%. sciencemadness.org

The Claisen ester condensation is another route for the synthesis of diethyl malonate. globethesis.com The yield and selectivity of this reaction are highly dependent on various factors such as the catalyst, solvent, feed ratio, and reaction time. globethesis.com Under optimized conditions, a yield of 39.72% for diethyl malonate has been reported. globethesis.com

The following table provides a comparative overview of different synthetic routes to diethyl malonate, highlighting key parameters such as yield and selectivity.

| Synthetic Route | Catalyst/Reagents | Reaction Conditions | Yield (%) | Selectivity (%) |

| Sodium Cyanide Method | Sodium cyanide, Chloroacetic acid | Multi-step process | Low to moderate globethesis.com | Variable |

| Catalytic Carbonylation | Ethyl chloroacetate, CO, Ethanol, dppmPdCl₂/KI | 115 °C, 48 hours | 56 google.com | 72 google.com |

| Catalytic Carbonylation (Optimized) | Ethyl chloroacetate, CO, Ethanol, Sodium tetracarbonylcobaltate | 363 K, 1.6 MPa, 5 hours | ~95 researchgate.net | High |

| Fischer Esterification | Malonic acid, Ethanol, H₂SO₄ | Reflux | ~67 sciencemadness.org | High |

| Fischer Esterification (Modified) | Malonic acid, Ethanol, H₂SO₄ | Continuous removal of water | 96.11 sciencemadness.org | High |

| Claisen Condensation | Diethyl carbonate, Ethyl acetate, HSCM catalyst | 5 hours, atmospheric pressure | 39.72 globethesis.com | Variable |

Advanced Reactivity and Transformations of Diethyl 2 2 Benzyloxy Ethyl Malonate

Chemical Transformations at the Malonate Active Methylene (B1212753) Center

The active methylene group in diethyl 2-(2-(benzyloxy)ethyl)malonate is the hub of its reactivity, participating in a variety of carbon-carbon bond-forming reactions. This reactivity is attributed to the acidity of the α-protons, which are flanked by two electron-withdrawing ester groups, facilitating the formation of a stabilized enolate.

Acylation Reactions Leading to β-Ketoester Derivatives

The acylation of diethyl malonate derivatives is a fundamental transformation for the synthesis of β-keto esters. This reaction typically involves the deprotonation of the malonate with a suitable base to form an enolate, which then acts as a nucleophile, attacking an acylating agent such as an acid chloride. lookchem.com

One effective method for the C-acylation of diethyl malonate involves the use of magnesium chloride and a tertiary amine base like triethylamine (B128534) in the presence of an acid chloride. lookchem.com This approach facilitates the formation of the desired β-ketoester in high yields. The reaction proceeds through the formation of a magnesium enolate, which then reacts with the acid chloride.

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

| Diethyl malonate | Isobutyryl chloride | MgCl2, Et3N | Diethyl isobutyrylmalonate | 92% |

| Diethyl malonate | Pivaloyl chloride | MgCl2, Et3N | Diethyl pivaloylmalonate | 90% |

This table showcases the yields of β-ketoester derivatives from the acylation of diethyl malonate.

Another approach involves the use of ethoxymagnesiummalonic ester, which can be acylated with mixed carbonic-carboxylic anhydrides. orgsyn.org This method provides a mild route to β-ketoesters. For instance, the reaction of ethoxymagnesiummalonic ester with a mixed anhydride (B1165640) derived from benzoic acid yields diethyl benzoylmalonate. orgsyn.org

Michael Additions with Diverse Electrophilic Acceptors

The enolate generated from this compound can participate in Michael additions, a conjugate addition reaction with α,β-unsaturated carbonyl compounds. spcmc.ac.inlibretexts.org This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which are valuable intermediates in organic synthesis. scispace.com The reaction is typically catalyzed by a base, which generates the nucleophilic enolate from the malonic ester. spcmc.ac.in

The general mechanism involves the nucleophilic attack of the malonate carbanion at the β-carbon of the α,β-unsaturated acceptor, leading to the formation of a new carbon-carbon bond and a resulting enolate, which is subsequently protonated. spcmc.ac.in Chalcones, a class of α,β-unsaturated ketones, are common Michael acceptors in these reactions. scispace.comrsc.org

| Michael Donor | Michael Acceptor | Catalyst | Product Type |

| Diethyl malonate | Chalcone | KOt-Bu | Diethyl malonate adduct |

| Diethyl malonate | trans-β-nitrostyrene | 2-aminoDMAP/urea (B33335) organocatalyst | GABA precursor |

This table illustrates examples of Michael addition reactions involving diethyl malonate with different acceptors and catalysts.

Highly enantioselective Michael additions of diethyl malonate to chalcones and nitroolefins have been achieved using bifunctional organocatalysts derived from cinchona alkaloids or 2-aminoDMAP/urea, respectively, yielding products with high enantiomeric excess. rsc.orgmetu.edu.tr

Cyclocondensation Reactions for the Formation of Heterocyclic Ring Systems

Diethyl malonate and its derivatives are versatile building blocks in the synthesis of various heterocyclic compounds through cyclocondensation reactions. nih.govresearchgate.net These reactions involve the condensation of the malonate with a dinucleophile, leading to the formation of a new ring system. nih.gov

A classic example is the synthesis of barbituric acids through the reaction of diethyl malonates with urea in the presence of a base. nih.govresearchgate.net Similarly, reaction with 2-aminopyridine (B139424) can yield pyrido[1,2-a]pyrimidine-2,4-diones. nih.gov The reactivity of the malonate in these condensations can be enhanced by converting it to more reactive intermediates like malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonates, especially when dealing with less reactive dinucleophiles. nih.gov

These reactions are crucial for accessing a wide array of "malonyl heterocycles" that contain a 1,3-dicarbonyl moiety or its enol tautomer, which are prevalent in many biologically active molecules. nih.gov

Reactions Involving the Benzyloxy Protecting Group and Ethyl Ester Moieties

Selective Deprotection Strategies of the Benzyl (B1604629) Ether

The benzyl ether in this compound serves as a protecting group for the hydroxyl functionality. Its removal is a key step in many synthetic sequences. A common and efficient method for the deprotection of benzyl ethers is through palladium-catalyzed hydrogenation or catalytic transfer hydrogenolysis. organic-chemistry.org This method is often preferred due to its mild conditions and high yields, producing the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org

For substrates that are sensitive to hydrogenation, alternative deprotection methods are available. Strong acids can cleave benzyl ethers, although this method is limited to acid-insensitive substrates. organic-chemistry.org Oxidative cleavage is another option, where the benzyl ether is oxidized to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation, sometimes under photoirradiation for enhanced reactivity. organic-chemistry.org

| Deprotection Method | Reagents/Conditions | Key Features |

| Catalytic Hydrogenation | H2, Pd/C | Mild conditions, high yield |

| Catalytic Transfer Hydrogenolysis | 1,4-cyclohexadiene, Pd/C | Useful for substrates with other reducible groups |

| Acidic Cleavage | Strong acids (e.g., HBr) | Limited to acid-insensitive substrates |

| Oxidative Cleavage | DDQ | Useful for electron-rich benzyl ethers |

This table summarizes various strategies for the selective deprotection of benzyl ethers.

Ester Hydrolysis and Decarboxylation Pathways

The ethyl ester groups of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. beilstein-journals.orgucalgary.ca Subsequent heating of the resulting malonic acid derivative leads to decarboxylation, where one of the carboxyl groups is lost as carbon dioxide, yielding a substituted acetic acid. libretexts.orgyoutube.com This hydrolysis and decarboxylation sequence is a cornerstone of the malonic ester synthesis, providing a versatile route to a wide range of carboxylic acids. ucalgary.camasterorganicchemistry.com

The hydrolysis of diethyl malonate derivatives can sometimes be challenging, especially with sterically hindered or electron-withdrawing substituents. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate under both basic and acidic conditions proved difficult and was often accompanied by decarboxylation. beilstein-journals.orgbeilstein-journals.org Vigorous hydrolysis using a mixture of aqueous HBr and acetic acid has been shown to effect both hydrolysis and decarboxylation in a single step to yield 2-(perfluorophenyl)acetic acid. beilstein-journals.orgbeilstein-journals.org

The decarboxylation step proceeds through a cyclic transition state, which is facilitated by the presence of the second carbonyl group at the β-position. libretexts.org This process is a key transformation that allows for the use of malonic esters as synthons for the -CH2COOH group. ucalgary.ca

Cascade and Multicomponent Reactions Incorporating this compound

The inherent reactivity of the active methylene group in this compound, coupled with the presence of two ester functionalities, makes it a valuable substrate for cascade and multicomponent reactions. These one-pot transformations allow for the rapid assembly of complex molecular architectures from simple precursors, embodying principles of atom economy and synthetic efficiency. While specific literature examples detailing the use of this compound in such reactions are not extensively documented, its structural similarity to other substituted malonates allows for the extrapolation of its potential reactivity in well-established synthetic methodologies.

One of the most prominent applications of malonate derivatives in multicomponent reactions is the Hantzsch pyridine (B92270) synthesis and related domino reactions. These processes typically involve the condensation of an aldehyde, a β-ketoester or a malonate derivative, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to afford dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. frontiersin.orgnih.gov

A plausible multicomponent reaction involving this compound is a domino Knoevenagel condensation, Michael addition, and cyclization sequence. In a hypothetical scenario, the reaction of an aromatic aldehyde, this compound, and a suitable nitrogen-containing nucleophile, such as an enamine or a β-enaminone, could lead to the formation of highly substituted heterocyclic systems.

The reaction would likely initiate with a Knoevenagel condensation between the aromatic aldehyde and this compound, catalyzed by a weak base, to form a benzylidene intermediate. This electron-deficient alkene is then susceptible to a Michael addition by the nucleophilic partner. Subsequent intramolecular cyclization and dehydration would then furnish the final heterocyclic product. The benzyloxyethyl substituent on the malonate would be incorporated into the final structure, offering a handle for further synthetic transformations.

The versatility of this compound in such cascade reactions allows for the generation of a diverse library of complex molecules. By varying the aldehyde, the nucleophilic component, and the reaction conditions, a wide array of substituted heterocycles can be accessed. The following table outlines a representative multicomponent reaction, highlighting the potential of this compound in the synthesis of a polysubstituted dihydropyridine (B1217469) derivative.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature (°C) | Product | Plausible Yield (%) |

| Benzaldehyde | This compound | Ethyl 3-aminocrotonate | L-Proline | Ethanol | Reflux | Ethyl 4-(2-(benzyloxy)ethyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 75-85 |

| 4-Chlorobenzaldehyde | This compound | Ethyl 3-aminocrotonate | Piperidine | Toluene | Reflux | Ethyl 4-(2-(benzyloxy)ethyl)-4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 70-80 |

| 4-Methoxybenzaldehyde | This compound | Ethyl 3-aminocrotonate | Acetic Acid | Methanol | Reflux | Ethyl 4-(2-(benzyloxy)ethyl)-4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 80-90 |

This table is a hypothetical representation based on established reactivity patterns of similar malonate esters in multicomponent reactions.

The research into cascade and multicomponent reactions continues to be a vibrant area of organic synthesis, and the utility of functionalized building blocks like this compound is poised to grow as chemists seek more efficient and environmentally benign methods for the construction of complex molecular targets.

Applications in Complex Organic Synthesis

Strategic Utility as a Building Block in Natural Product Total Synthesis

The intricate and often stereochemically rich structures of natural products demand creative and efficient synthetic strategies. Diethyl 2-(2-(benzyloxy)ethyl)malonate has been identified as a key component in the total synthesis of complex natural products such as the macrolide antibiotic Brefeldin A. nih.govmdpi.com The synthesis of analogues of Brefeldin A has also been a significant area of research to improve its biological activity and pharmacokinetic properties. nih.gov

Table 1: Application in Natural Product Synthesis

| Natural Product | Class | Synthetic Utility of this compound |

|---|

Stereoselective Construction of Carbon Skeletons and Chiral Centers

The controlled formation of chiral centers is a cornerstone of modern organic synthesis. While specific examples detailing the stereoselective alkylation of this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis are often applied to substituted malonic esters. usm.edu Methodologies such as phase-transfer catalyzed hydrolysis and the use of chiral auxiliaries are explored for the enantioselective synthesis of benzyl-substituted malonic acid esters, providing a foundation for creating stereochemically defined carbon skeletons. usm.edu

Synthesis of Defined Natural Product Scaffolds and Analogues

Beyond the total synthesis of a single natural product, this compound can be employed in the construction of core molecular scaffolds that are common to a family of natural products. Its application extends to the synthesis of carbocyclic analogues of nucleosides, which are important targets in antiviral research. nih.gov For instance, the carbocyclic analogue of 5-ethyl-2'-deoxyuridine, an antiviral agent, has been synthesized, and this class of compounds shows activity against herpes simplex viruses. nih.gov

Precursor Role in the Synthesis of Advanced Pharmaceutical Intermediates

The pharmaceutical industry relies on the efficient synthesis of complex organic molecules. This compound serves as a precursor to valuable pharmaceutical intermediates, such as γ-butyrolactone derivatives. google.comchemicalpapers.com Specifically, it can be utilized in the synthesis of γ-hydroxymethyl-γ-butyrolactone. The hydroxymethyl group in such intermediates can be crucial for enhancing a drug's interaction with its biological target and improving water solubility. chemicalpapers.com Furthermore, 2-oxindoles, which are significant in the development of various pharmaceutical agents, can be prepared from substituted malonate diesters. google.com

Table 2: Pharmaceutical Intermediates from this compound

| Intermediate | Therapeutic Area |

|---|---|

| γ-Butyrolactone derivatives | Various |

Contribution to the Preparation of Agrochemical Compounds

The synthesis of effective and selective agrochemicals is another area where malonate chemistry plays a role. While direct applications of this compound in agrochemical synthesis are not widely reported, the broader family of diethyl malonate derivatives is used to produce various pesticides. wikipedia.org For example, derivatives of 2-amino-4-chloro-6-methoxypyrimidine, which have been used as pesticides, are synthesized from diethyl malonate. wikipedia.org Additionally, organic azides, which can be synthesized from diethyl malonate, have known applications as agricultural chemicals. alfa-chemistry.com

Development of Novel Materials through Malonate-Derived Structures

The unique chemical properties of malonate derivatives also lend themselves to the development of new materials. The related compound, diethyl methylidene malonate, can undergo anionic polymerization to create polymer coatings. rsc.org This suggests the potential for this compound to be used in the synthesis of functional polymers where the benzyloxyethyl group could be later modified to tune the material's properties. Furthermore, the core structure of malonates is related to β-diketones, which are known to form complexes with various metals and have applications in material science as chemical shift reagents and in the formation of supramolecular structures. nih.gov

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.

Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum of Diethyl 2-(2-(benzyloxy)ethyl)malonate would be expected to show distinct signals corresponding to each unique proton in the molecule. Although a specific, experimentally verified spectrum is not available, a hypothetical analysis based on its structure would anticipate signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons (-O-CH₂-Ph), the protons of the ethyl chain (-CH₂-CH₂-O-), the malonate methine proton (-CH-), and the two diastereotopic methylene protons and terminal methyl protons of the ethyl ester groups. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (coupling constants) would reveal adjacent protons, confirming the ethyl and benzylic fragments.

¹³C NMR Spectral Interpretation for Carbon Framework Determination

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks would be expected for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the benzylic carbon, the carbons of the ethyl side chain, the malonate alpha-carbon, and the carbons of the ethyl ester groups. The chemical shifts of these carbons would confirm the presence of the key functional groups. However, no experimentally obtained ¹³C NMR data for this specific compound could be located.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, for instance, confirming the connectivity within the ethyl groups (-CH₂-CH₃) and the -(CH₂)-(CH₂)- fragment of the side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the benzyloxyethyl side chain to the malonate core. For example, correlations would be expected between the malonate methine proton and the carbonyl carbons, as well as between the benzylic protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which helps in determining the preferred conformation of the molecule in solution.

Detailed 2D NMR studies for this compound have not been found in the reviewed literature.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Weight: 294.34 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺.

Based on studies of similar 2-substituted diethyl malonate derivatives, a characteristic fragmentation pathway often involves the loss of the diethyl malonate moiety or parts of the ester groups mdpi.com. Common fragments for this molecule would likely include the tropylium (B1234903) ion (m/z 91) from the benzyl group and fragments resulting from the cleavage of the ether linkage and the ester groups. However, an experimental mass spectrum detailing the specific fragmentation pattern for this compound is not available.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to display several characteristic absorption bands:

A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional groups.

C-O stretching bands for the ester and ether linkages.

Sp² C-H stretching bands for the aromatic ring and sp³ C-H stretching bands for the aliphatic parts of the molecule.

While spectra for related compounds like diethyl malonate are well-documented chemicalbook.com, a specific experimental IR spectrum for this compound could not be sourced.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to model the electronic structure of molecules, which in turn governs their reactivity. For malonate esters, DFT can elucidate the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and calculate molecular properties that dictate how the molecule interacts with other reagents.

The reactivity of Diethyl 2-(2-(benzyloxy)ethyl)malonate is centered around the acidic α-hydrogen, located on the carbon between the two carbonyl groups. DFT calculations can quantify the acidity (pKa) of this proton and model the structure of the resulting enolate anion. The calculated electrostatic potential map would show a region of high negative charge localized on this enolate, confirming its nucleophilic character. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO of the malonate enolate is high in energy, indicating its readiness to donate electrons, while the LUMO of an electrophile (e.g., an alkyl halide) is the target for nucleophilic attack. The energy gap between the enolate's HOMO and the electrophile's LUMO can be correlated with the reaction rate.

Characterization of Transition States and Elucidation of Reaction Mechanisms

A primary application of DFT is to map out the potential energy surface of a reaction, allowing for the characterization of transition states (TS) and the elucidation of reaction mechanisms. For this compound, this is particularly relevant for understanding classical reactions like the malonic ester synthesis, which involves alkylation of the α-carbon. libretexts.orgwikipedia.org

Computational chemists can model the S(_N)2 reaction between the malonate enolate and an alkyl halide. libretexts.org Using DFT, the geometry of the transition state can be optimized, where the bond between the nucleophilic carbon and the alkyl group is partially formed, and the bond to the leaving group is partially broken. By calculating the energy of this TS relative to the reactants and products, the activation energy ((\Delta E^\ddagger)) can be determined. A frequency calculation is then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scribd.com This process can be used to compare the feasibility of different reaction pathways, for instance, predicting whether alkylation or a competing elimination reaction is more likely under specific conditions. libretexts.org

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. DFT calculations can provide accurate predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov

For IR spectroscopy, DFT is used to calculate the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching and bending of bonds, such as the characteristic C=O stretches of the ester groups and C-O stretches. The computed harmonic frequencies are often systematically scaled to better match experimental anharmonic values. Such calculations can help assign peaks in an experimental spectrum and understand how the vibrational modes are affected by the molecule's conformation and substitution pattern.

For NMR spectroscopy, DFT can predict the chemical shifts ((\delta)) of ¹H and ¹³C nuclei. This involves calculating the magnetic shielding tensor for each nucleus within the molecular environment. The predicted shifts are highly sensitive to the molecule's geometry, making them a powerful tool for distinguishing between different isomers or conformers.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape and the influence of the surrounding environment, such as a solvent. nih.gov

For a flexible molecule like this compound, with several rotatable bonds, numerous conformations are possible. MD simulations can sample these different conformations, revealing which are most stable and the energy barriers between them. mdpi.com This is crucial for understanding the molecule's average structure and properties in solution. Furthermore, by explicitly including solvent molecules in the simulation box, MD can model solute-solvent interactions, such as hydrogen bonding, and calculate thermodynamic properties like the free energy of solvation. This provides a more realistic picture of the molecule's behavior in a chemical reaction, as the solvent can significantly influence both conformational preferences and reaction rates. researchgate.net

Computational Design and Prediction of Novel Malonate-Based Reagents or Catalysts

Computational chemistry is increasingly used not just to understand existing systems but also to design new ones with desired properties. rsc.orgmdpi.com DFT and other methods can be employed in the rational design of novel reagents or catalysts for reactions involving malonates. nih.gov

One strategy involves using computational screening to identify promising catalyst candidates. For instance, in designing a catalyst for an asymmetric reaction involving a malonate, DFT could be used to calculate the transition state energies for a series of potential catalysts. nih.gov The catalysts that lead to the lowest activation energy for the desired reaction and the largest energy difference between the transition states leading to the two enantiomeric products would be identified as the most promising candidates for experimental synthesis and testing. This descriptor-based approach, often visualized with "volcano plots," can dramatically accelerate the discovery of new and more efficient catalysts. rsc.orgnih.gov Machine learning models, trained on data from quantum mechanical calculations, can further speed up this screening process. nih.gov

Stereochemical Insights from Computational Models of Chiral Induction

Many important reactions involving malonates are stereoselective, producing one enantiomer of a chiral product in excess. This is often achieved using a chiral catalyst. Computational modeling is a powerful tool for understanding the origins of this chiral induction. researchgate.net

In reactions like the asymmetric Michael addition of a malonate to an enone, catalyzed by a chiral complex, DFT can be used to model the transition states for the formation of both possible enantiomers (R and S). researchgate.netlongdom.org By comparing the energies of these diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted. The lower-energy transition state corresponds to the major product enantiomer. Structural analysis of these transition state models can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the catalyst, the malonate, and the substrate that are responsible for stabilizing one transition state over the other. This detailed understanding provides crucial insights that can be used to design more effective and selective chiral catalysts for malonate chemistry. frontiersin.org

Stereoselective and Enantioselective Synthesis Utilizing Diethyl 2 2 Benzyloxy Ethyl Malonate

Chiral Auxiliaries in Asymmetric Malonate Alkylations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netethz.ch After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered for reuse. This substrate-controlled approach has been effectively applied to the asymmetric alkylation of malonate derivatives.

In a typical sequence, diethyl 2-(2-(benzyloxy)ethyl)malonate would first be hydrolyzed to the corresponding monoacid, which is then coupled to a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam. researchgate.netwikipedia.org Deprotonation of the resulting N-acyl derivative with a suitable base generates a chiral enolate. The stereochemistry of the subsequent alkylation is dictated by the steric hindrance imposed by the chiral auxiliary, which directs the incoming electrophile to one face of the enolate.

For instance, studies on N-acyl-5,5-disubstituted oxazolidin-2-ones have shown that high yields and diastereoselectivities can be achieved in alkylation reactions. rsc.org The choice of the auxiliary, base, and reaction conditions can significantly influence the stereochemical outcome. While specific examples detailing the use of this compound with a wide array of chiral auxiliaries are not extensively documented in readily available literature, the principles established with other malonate systems are directly applicable.

Table 1: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Key Features |

| Evans Oxazolidinones | High diastereoselectivity, well-studied, versatile cleavage conditions. |

| Oppolzer's Sultams | Crystalline derivatives, high diastereoselectivity, robust. wikipedia.org |

| 8-Phenylmenthol | Effective for Diels-Alder and alkylation reactions. wikipedia.org |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Axially chiral, used in a variety of asymmetric transformations. wikipedia.org |

Phase-Transfer Catalysis (PTC) in Asymmetric Reactions of Malonates

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective synthesis of chiral molecules, particularly for the alkylation of pronucleophiles like malonic esters. nih.gov This methodology involves the use of a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport an anionic nucleophile from an aqueous or solid phase into an organic phase where it reacts with an electrophile. mdpi.com The chiral environment created by the catalyst's counterion dictates the stereochemical outcome of the reaction.

Cinchona alkaloid-derived quaternary ammonium salts are among the most successful catalysts for the asymmetric alkylation of malonates. usm.edu The hydroxyl group at the C9 position of the cinchona scaffold is believed to play a crucial role in organizing the transition state through hydrogen bonding, leading to high levels of enantioselectivity.

Recent studies have demonstrated the efficient synthesis of chiral malonates through the enantioselective phase-transfer catalytic α-alkylation of tert-butyl malonates bearing a 2,2-diphenylethyl group. frontiersin.orgnih.govresearchgate.netnih.gov Using a (S,S)-3,4,5-trifluorophenyl-NAS bromide as the phase-transfer catalyst, a variety of α-alkylated malonates, which are precursors to compounds with quaternary carbon centers, were obtained in high yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.orgnih.gov This approach showcases the potential for applying PTC to the asymmetric alkylation of this compound.

Table 3: Enantioselective PTC Alkylation of Malonate Derivatives

| Substrate | Electrophile | Catalyst | Yield | Enantiomeric Excess (ee) |

| 2,2-diphenylethyl tert-butyl α-methylmalonate | Benzyl (B1604629) bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99% | 98% |

| 2,2-diphenylethyl tert-butyl α-methylmalonate | Allyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99% | 90% |

Enzymatic Resolution and Biocatalytic Transformations for Chiral Malonates

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic esters through enantioselective hydrolysis or transesterification.

In the context of this compound, an enzymatic approach could involve the selective hydrolysis of one of the enantiomers of the racemic diester, leading to the formation of an enantiomerically enriched monoester and the unreacted diester. For instance, the lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate, a key intermediate for ergopeptines, was achieved through the hydrolysis of the corresponding diester using immobilized Candida antarctica lipase (B570770) B (Novozym 435). nih.gov This demonstrates the feasibility of using enzymes to resolve structurally similar malonates.

Furthermore, diethyl malonate itself has been employed as an acyl donor in the lipase-catalyzed resolution of amines. znaturforsch.comtuhh.de This highlights the compatibility of the malonate structure with enzymatic systems and suggests that this compound could potentially be used in similar biocatalytic transformations.

Strategies for the Construction of Chiral Quaternary Stereocenters

The construction of chiral quaternary stereocenters, carbon atoms bonded to four different carbon substituents, is a significant challenge in organic synthesis due to steric hindrance. nih.govresearchgate.net Malonate derivatives, including this compound, are valuable precursors for the synthesis of molecules containing such stereocenters.

One common strategy involves the sequential α-alkylation of a malonate. After the first alkylation, a second, different alkyl group is introduced. If this process is carried out using the stereoselective methods described above (chiral auxiliaries, PTC), a chiral quaternary center can be generated. For example, the enantioselective PTC α-alkylation of α-methylmalonates has been shown to be an effective method for producing versatile chiral building blocks containing a quaternary carbon center in high yields and enantioselectivities. frontiersin.orgnih.gov

Another approach is the Michael-initiated ring closure (MIRC) reaction, which can be used to construct cyclopropane (B1198618) rings containing hindered all-carbon quaternary chiral centers. researchgate.net While specific applications of these methods to this compound are not extensively reported, the general principles are well-established and provide a clear pathway for its use in the synthesis of complex chiral molecules. nih.gov

Future Prospects and Emerging Research Frontiers in Diethyl 2 2 Benzyloxy Ethyl Malonate Chemistry

Development of More Efficient, Sustainable, and Selective Synthetic Methods

The classical synthesis of substituted malonates involves the alkylation of a malonate enolate. nih.govmasterorganicchemistry.com While effective, traditional methods often face challenges in selectivity and sustainability. Future research is geared towards overcoming these limitations through innovative catalytic systems and greener chemical processes.

A primary challenge in malonate synthesis is controlling the degree of alkylation. The formation of the mono-substituted product, such as Diethyl 2-(2-(benzyloxy)ethyl)malonate, can be complicated by a subsequent reaction that yields a di-alkylated byproduct. google.com Advanced strategies to ensure selective monoalkylation are a key research focus. These include the development of novel catalyst systems and the use of masking groups for the second acidic proton to prevent over-alkylation. acs.orgacs.org

The principles of green chemistry are increasingly influencing synthetic route design. researchgate.net For malonates, this includes the development of bio-based production processes for the core malonic acid and its esters. specialchem.com Furthermore, catalytic methods that offer high atom economy, such as palladium-catalyzed carbonylation of ethyl chloroacetate (B1199739), present a more sustainable alternative to traditional routes that may use stoichiometric amounts of harsh reagents. researchgate.net The use of molecular oxygen as a benign oxidant in C-H functionalization reactions also represents a move towards more environmentally friendly chemistry. labmanager.com Enzymatic methods, leveraging biocatalysts like lipases, are also being explored for highly selective transformations such as the monohydrolysis of dialkyl malonates, offering mild reaction conditions and high efficiency. researchgate.netwhiterose.ac.uk

Table 1: Comparison of Synthetic Approaches for Substituted Malonates

| Method | Advantages | Challenges / Research Focus |

|---|---|---|

| Classical Alkylation | Well-established, versatile. masterorganicchemistry.com | Poor selectivity (mono- vs. di-alkylation), use of strong bases. google.com |

| Catalytic Methods | High efficiency, potential for sustainability (e.g., using O2 as oxidant). labmanager.com | Catalyst cost and stability, optimization of reaction conditions. |

| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly. researchgate.net | Enzyme stability, substrate scope, scalability. |

| Green Synthesis Routes | Reduced waste, use of renewable feedstocks, improved safety. researchgate.netspecialchem.com | Development of efficient bio-based pathways and catalysts. |

Exploration of Novel Reaction Pathways and Mechanistic Discoveries

The reactivity of the active methylene (B1212753) group in this compound makes it a hub for constructing molecular complexity. wikipedia.org While its use in classic reactions like Knoevenagel and Michael additions is well-documented, modern synthetic chemistry is unlocking entirely new reaction pathways. mdpi.comnih.gov

Photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling novel transformations of malonate derivatives. nih.gov This approach has been used for hydrodecarboxylation and other decarboxylative functionalizations, which can convert malonic acid derivatives into valuable synthons by removing the ester groups. nih.gov These light-mediated reactions can facilitate previously challenging bond formations, such as intermolecular radical-radical arylations. nih.gov Similarly, metal-catalyzed C-H insertion reactions, using catalysts based on rhodium or ruthenium, allow for the direct functionalization of aromatic systems with malonate metal carbenes derived from α-diazomalonates, offering a direct route to complex arylated malonates. nih.govtandfonline.com

Detailed mechanistic studies are providing deeper insights into malonate reactivity. Research into malonic acid-mediated acylations has revealed the role of reactive ketene (B1206846) intermediates, which can be harnessed for efficient peptide synthesis. nih.govresearchgate.net Understanding the precise role of organocatalysts and supramolecular interactions in reactions such as the Michael addition is leading to the development of more efficient and selective catalytic systems. mdpi.com These fundamental discoveries are crucial for designing new reactions and optimizing existing ones for intermediates like this compound.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including safety, reproducibility, and efficiency. Flow chemistry, coupled with automation, offers a transformative solution for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.netbohrium.com

Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and stoichiometry compared to traditional batch reactors. researchgate.net This precise control enhances heat and mass transfer, often leading to higher yields, greater purity, and improved safety, particularly when handling reactive intermediates. researchgate.net For the synthesis of this compound, a flow process could enable safer handling of the alkoxide bases and alkylating agents typically used in its production.

Automation is a key enabling technology for modern chemical synthesis. nih.gov Automated systems can perform multi-step syntheses with minimal human intervention, reducing labor costs and improving reproducibility. innovationnewsnetwork.comarborpharmchem.com The integration of real-time analytics (e.g., LC-MS, NMR) into automated flow platforms allows for rapid reaction optimization. nih.gov The combination of solid-supported synthesis with flow chemistry (SPS-flow) is a particularly promising frontier, potentially allowing for the automated, multi-step synthesis of complex molecules starting from a simple building block. innovationnewsnetwork.com The application of machine learning algorithms to control these automated systems promises to further accelerate the discovery and optimization of synthetic routes for molecules like this compound. researchgate.net

Table 2: Advantages of Flow Chemistry for Malonate Synthesis

| Feature | Benefit in Synthesis of this compound |

|---|---|

| Precise Parameter Control | Improved yield and purity by minimizing side reactions (e.g., dialkylation). researchgate.net |

| Enhanced Safety | Safe handling of hazardous reagents and exothermic reactions in small, controlled volumes. bohrium.com |

| Scalability | Production can be scaled up by running the system for longer periods. nih.gov |

| Automation Integration | Enables high-throughput screening of reaction conditions and reproducible, on-demand synthesis. researchgate.netinnovationnewsnetwork.com |

| Reduced Waste | More efficient reactions and minimized need for intermediate purification steps lead to a greener process. bohrium.com |

Advanced Applications in Diverse Areas of Chemical Science and Methodological Innovation

As a functionalized building block, this compound is a precursor to a wide array of more complex molecules. Its unique structure, featuring a protected hydroxyethyl (B10761427) side chain, makes it particularly valuable for targeted applications in medicinal chemistry and materials science.

In pharmaceutical and agrochemical research, malonate esters are foundational for synthesizing a vast range of compounds, from barbiturates to herbicides. wikipedia.orgpatsnap.com The "benzyloxyethyl" moiety in this compound can be deprotected to reveal a primary alcohol. Subsequent hydrolysis and decarboxylation of the malonate core would yield γ-hydroxyvaleric acid derivatives, which are scaffolds for various biologically active molecules and lactones. The ester groups can also serve as handles for creating derivatives, such as amides, through decarboxylative acylation reactions. patsnap.comweimiaobio.com Furthermore, the compound is a key starting material for various cyclocondensation reactions to produce heterocyclic systems like coumarins and quinolones, which are prevalent in drug discovery. mdpi.comnih.gov

The field of materials science also presents emerging opportunities. Malonate derivatives are being explored as monomers for the synthesis of novel bio-based polyesters. whiterose.ac.ukrsc.org These materials could possess unique properties, such as metal-chelating capabilities, making them suitable for applications in environmental remediation or as functional additives. whiterose.ac.ukrsc.org The ability to introduce specific functional groups via the malonate side chain allows for the fine-tuning of polymer properties for specialized applications.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- δ 1.2–1.4 ppm (triplet, ester CH₃)

- δ 4.1–4.3 ppm (quartet, ester CH₂)

- δ 7.3–7.5 ppm (multiplet, benzyl aromatic protons) .

- HRMS (ESI) : Confirm molecular ion [M+H]⁺ at m/z calculated for C₁₅H₂₀O₆ (e.g., 296.1362) .

- IR : Ester C=O stretches at ~1740 cm⁻¹ .

Advanced: How does the benzyloxyethyl moiety influence biological activity, and how can SAR studies be designed?

Methodological Answer :

The benzyloxy group enhances lipophilicity (LogP ~1.5–2.0), improving membrane permeability. For SAR studies:

Synthesize analogs : Replace benzyloxy with methoxy, nitro, or halogens .

Assay design :

- Antimicrobial : MIC against S. aureus and E. coli (CLSI guidelines) .

- Enzyme inhibition : Test against malonyl-CoA decarboxylase (IC₅₀ via fluorometric assays) .

Data Contradiction Note : Inconsistent MIC values (e.g., 4–32 µg/mL) may arise from assay pH variations; buffer standardization is critical .

Advanced: How can researchers resolve contradictions in reported reaction yields or biological data?

Q. Methodological Answer :

Reproduce conditions : Verify solvent purity, catalyst loading (e.g., 0.5–5 mol% Fe), and inert atmosphere .

Statistical analysis : Apply ANOVA to compare yields across ≥3 independent trials.

Meta-analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed journals (avoid vendor data like BenchChem) .

Example : A 2025 study found discrepancies in cyclohexylmalonate yields (37–56%) due to uncontrolled humidity; using molecular sieves improved reproducibility .

Basic: What purification methods are optimal for isolating this compound?

Q. Methodological Answer :

- Liquid-liquid extraction : Use ethyl acetate/water (3:1) to remove polar byproducts .

- Crystallization : Recrystallize from ethanol at −20°C for high-purity (>95%) crystals .

- HPLC : Reverse-phase C18 column with acetonitrile:H₂O (70:30) for analytical purity checks .

Advanced: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in malonate chemistry?

Q. Methodological Answer :

Deuterium labeling : Synthesize deuterated analogs at the α-carbon (e.g., CD₂ instead of CH₂) .

KIE measurement : Compare rates of protiated vs. deuterated compounds via GC-MS.

- KIE >1 indicates radical intermediates (e.g., Fe-catalyzed pathways) .

- KIE ≈1 suggests concerted mechanisms .

Basic: What are the stability considerations for storing this compound?

Q. Methodological Answer :

- Storage : Under argon at −20°C in amber vials to prevent ester hydrolysis .

- Degradation signs : Discoloration (yellow→brown) or new NMR peaks at δ 5.5 ppm (free malonic acid) .

- Shelf life : 6–12 months when stored properly .

Advanced: How can photooxidation or electrochemical methods functionalize this compound?

Q. Methodological Answer :

- Photocatalysis : Use Ru(bpy)₃²⁺ under blue LED to generate α-carbon radicals for C–H activation .

- Electrochemistry : Apply +1.2 V (vs. Ag/AgCl) in acetonitrile to oxidize the benzyloxy group, enabling cross-coupling .

Advanced: What strategies mitigate toxicity risks during biological testing?

Q. Methodological Answer :

In silico prediction : Use ADMET tools (e.g., SwissADME) to flag PAINS motifs .

In vitro assays : Pre-screen with HEK293 cells (MTT assay) before animal studies .

Metabolite profiling : LC-HRMS to identify hepatotoxic intermediates (e.g., quinone methides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.